molecular formula C6H9ClN2 B1624966 2-(Chloromethyl)-1-ethyl-1H-imidazole CAS No. 780722-30-7

2-(Chloromethyl)-1-ethyl-1H-imidazole

Cat. No.: B1624966
CAS No.: 780722-30-7
M. Wt: 144.6 g/mol
InChI Key: NCFAIPZGLQIIHO-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1-ethyl-1H-imidazole is a heterocyclic organic compound that features an imidazole ring substituted with a chloromethyl group at the second position and an ethyl group at the first position. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-1-ethyl-1H-imidazole typically involves the alkylation of 1-ethylimidazole with chloromethylating agents. One common method is the reaction of 1-ethylimidazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) under anhydrous conditions . The reaction proceeds via the formation of an intermediate complex, which then undergoes nucleophilic substitution to yield the desired product.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-1-ethyl-1H-imidazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions that can introduce different functional groups.

    Oxidation: The compound can be oxidized under specific conditions to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can modify the imidazole ring or the substituents attached to it.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an N-substituted imidazole derivative, while oxidation can produce an imidazole N-oxide .

Scientific Research Applications

2-(Chloromethyl)-1-ethyl-1H-imidazole has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.

    Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives has shown promise in the development of antimicrobial and anticancer agents.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1-ethyl-1H-imidazole involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and in the design of molecules with specific biological activities. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-4-methyl-quinazoline: Another heterocyclic compound with a chloromethyl group, but with a quinazoline ring structure.

    2-(Chloromethyl)-4(3H)-quinazolinone: A quinazolinone derivative with similar reactivity and applications.

Uniqueness

2-(Chloromethyl)-1-ethyl-1H-imidazole is unique due to its imidazole ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds and specialty chemicals .

Properties

IUPAC Name

2-(chloromethyl)-1-ethylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2/c1-2-9-4-3-8-6(9)5-7/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFAIPZGLQIIHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70439161
Record name 2-(CHLOROMETHYL)-1-ETHYL-1H-IMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

780722-30-7
Record name 2-(CHLOROMETHYL)-1-ETHYL-1H-IMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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